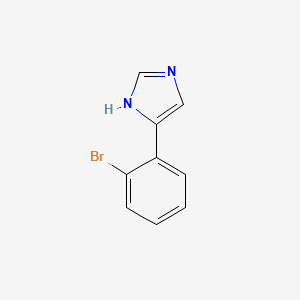

4-(2-Bromophenyl)-1H-imidazole

Overview

Description

The compound "4-(2-Bromophenyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse range of biological activities and their applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of substituted anilines, aldehydes, and various reagents to construct the imidazole ring. For instance, the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)imidazole was achieved using 2,6-dimethyl-4-bromoaniline, glyoxal, formaldehyde, and ammonium chloride through an improved Debus-Radziszewsk method, yielding a 34% product . Similarly, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole was conducted using 4-bromobenzaldehyde, acetic acid, benzaldehyde, and ammonium acetate, with the final cycloaddition reaction optimized for a high yield of 92.3% .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed using spectroscopic techniques such as NMR and X-ray crystallography. For example, the crystal structure of 1-(2-hydroxy-4-bromophenyl)-3-methyl-4-methyl-4-imidazolin-2-one was determined by X-ray diffraction, revealing the presence of intermolecular hydrogen bonds . Additionally, Density Functional Theory (DFT) calculations are used to predict and compare the optimized geometry and vibrational frequencies of these molecules, as seen in the study of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including cycloaddition, substitution, and proton transfer. The presence of substituents like bromophenyl groups can influence the reactivity and the type of reactions these compounds can participate in. For example, the presence of a hydroxy group in the 4-position of the imidazole ring can lead to intramolecular hydrogen bonding, affecting the photophysical properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as their photophysical behavior, vibrational spectra, and molecular electrostatic potential, are crucial for understanding their reactivity and potential applications. The photophysical investigations of tetraarylimidazoles bearing a 2-hydroxyphenyl substituent at position 4 showed negligible fluorescence quantum yield and dual fluorescence in nonpolar solvents . The vibrational spectral analysis of 2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide using FT-IR and FT-Raman spectroscopy, along with DFT calculations, provided insights into the chemical activity and stability of the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Applications :

- A study by Narwal et al. (2012) discussed the synthesis of derivatives of 4-(2-Bromophenyl)-1H-imidazole, including 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole. These derivatives exhibited notable antimicrobial activities, highlighting the compound's potential in developing new antimicrobial agents Synthesis of Novel Imidazoles as Potent Antimicrobial Agents.

Molecular Docking and Computational Studies :

- Research conducted by Jayashree et al. (2019) synthesized a new imidazole derivative and performed molecular docking studies. This study revealed the compound's potential interactions with Candida albicans dihydrofolate reductase, suggesting potential applications in antifungal drug development Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole.

Chemical Analysis and Characterization :

- A paper by Hossain et al. (2018) emphasized solvent-free synthesis pathways for imidazole derivatives and conducted a detailed experimental and computational spectroscopic characterization. Their findings contribute to understanding the reactive properties of such compounds Understanding reactivity of two newly synthetized imidazole derivatives by spectroscopic characterization and computational study.

Corrosion Inhibition Applications :

- Prashanth et al. (2021) explored the use of imidazole derivatives, including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, as corrosion inhibitors. This study highlights the potential of 4-(2-Bromophenyl)-1H-imidazole derivatives in protecting metals against corrosion Effect of OH, NH2 and OCH3 groups on the corrosion inhibition efficacy of three new 2,4,5-trisubstituted imidazole derivatives on mild steel in acidic solutions: Experimental, surface and DFT explorations.

Spectroscopy and Reactivity Studies :

- Another study by Thomas et al. (2018) reported the solvent-free synthesis of imidazole derivatives and investigated their spectroscopic characteristics and reactivity. Their research provides insights into the stability and interactions of such molecules Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds involved in sm cross-coupling reactions can influence various biochemical pathways due to the formation of new carbon–carbon bonds .

Result of Action

The sm cross-coupling reaction, in which similar compounds are involved, results in the formation of new carbon–carbon bonds . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science .

Action Environment

The action environment can significantly influence the efficacy and stability of 4-(2-Bromophenyl)-1H-imidazole. Factors such as temperature, pH, and the presence of other compounds can affect the reaction conditions and outcomes. In the context of SM cross-coupling reactions, the process is known for its mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

5-(2-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELOTSCACKQLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473552 | |

| Record name | 4-(2-BROMOPHENYL)-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromophenyl)-1H-imidazole | |

CAS RN |

450415-78-8 | |

| Record name | 4-(2-BROMOPHENYL)-1H-IMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)